molecular formula C13H10N4OS B2704141 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 197371-79-2

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2704141
CAS No.: 197371-79-2
M. Wt: 270.31
InChI Key: KAOGNIOYYOZPGR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The substituents at positions 2 and 5 of the oxadiazole core define its unique properties:

  • Position 2: A (pyridin-2-ylmethyl)thio group, introducing a sulfur atom linked to a pyridine ring.

Properties

IUPAC Name

2-pyridin-3-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c1-2-7-15-11(5-1)9-19-13-17-16-12(18-13)10-4-3-6-14-8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGNIOYYOZPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Thioether Linkage: This step involves the reaction of pyridine-2-methanethiol with an appropriate halide to form the thioether linkage.

    Cyclization to Form the Oxadiazole Ring: The intermediate is then subjected to cyclization conditions, often involving the use of hydrazine derivatives and carboxylic acids or their derivatives, to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Chemical Reactions Involving 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

  • Reagents : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Outcome : Oxidation of the sulfur atom to form sulfoxides or sulfones.

Reduction Reactions

  • Reagents : Lithium aluminum hydride or sodium borohydride.

  • Outcome : Reduction of the oxadiazole ring or other functional groups.

Substitution Reactions

  • Reagents : Halogenating agents or nucleophiles such as amines or thiols.

  • Outcome : Substitution of the pyridin-2-ylmethyl group or other substituents.

Biological Activity and Mechanism

The biological activity of This compound is primarily through interactions with macromolecules like enzymes and receptors. These interactions can alter enzyme activity or disrupt cellular processes, contributing to potential antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Data and Research Findings

While specific data on This compound is limited, related compounds have shown promising biological activities. For instance, other oxadiazole derivatives have demonstrated anticancer and antibacterial properties .

Table: Biological Activities of Related Oxadiazole Derivatives

CompoundBiological ActivityIC50/EC50 Values
Compound 73 Anticancer1.18 ± 0.14 µM
Compound 6a Antibacterial26.2 and 10.11 μg/mL

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The compound has been shown to inhibit tyrosine kinase enzymes, which are pivotal in cancer cell proliferation and survival. For instance, studies demonstrate that structurally similar compounds can induce apoptosis in various cancer cell lines, including prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cells .

Enzyme Inhibition

The compound also displays promising enzyme inhibitory effects. It has been evaluated for its activity against lipoxygenase enzymes, which are involved in inflammatory processes and cancer progression. Preliminary results suggest that it effectively inhibits 15-lipoxygenase, indicating potential as an anti-inflammatory agent.

Case Studies

Several case studies exemplify the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A derivative with a similar structure was tested against renal cancer cells and exhibited an IC50 value of 0.17 µM against VEGFR-2, showcasing its antiangiogenic capabilities .
  • Enzyme Inhibition Study : Research involving the inhibition of lipoxygenase by related compounds revealed that specific derivatives showed significant enzyme inhibition at certain positions on the phenyl ring .

Mechanistic Insights

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Tyrosine Kinase Enzymes : This action is essential for regulating cell growth and differentiation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.
  • Interaction with Lipoxygenase Pathways : By inhibiting lipoxygenase, the compound may mitigate inflammatory responses associated with various cancers .

Mechanism of Action

The mechanism by which 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA/RNA: Modulating gene expression or replication.

    Engaging with Receptors: Altering signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position modifications significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name (Position 2 Substituent) Position 5 Substituent Melting Point (°C) Yield (%) Key Activity/Notes Reference
Target Compound : (Pyridin-2-ylmethyl)thio Pyridin-3-yl Not reported Not reported Hypothesized antiviral/antimicrobial activity based on structural analogs N/A
2-((4-Bromobenzyl)thio) () 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl 113–114 83.3 Antifungal/antibacterial potential
2-((2-Fluorobenzyl)thio) () 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl 101–102 78.2 Improved lipophilicity due to fluorine
2-(Methylthio) () 2-Chloro-4-(oxetan-3-yloxy)phenyl Not reported 81 Rho/Myocardin pathway inhibition
5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol () Pyridin-3-yl 231 () Not reported Antibacterial (E. coli MTCC 443)

Key Observations :

  • The pyridin-2-ylmethylthio group in the target compound may enhance solubility compared to halogenated benzylthio groups (e.g., 4-bromo or 2-fluoro derivatives in ) .
  • Thiol derivatives (e.g., 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol) exhibit higher melting points (231°C) due to hydrogen-bonding capacity, whereas thioether derivatives (e.g., target compound) likely have lower thermal stability .

Substituent Variations at Position 5

The 5-position pyridin-3-yl group is critical for π-π stacking and hydrogen-bonding interactions. Comparisons include:

Compound Name (Position 5 Substituent) Position 2 Substituent Biological Activity Reference
Target Compound : Pyridin-3-yl (Pyridin-2-ylmethyl)thio Inferred antiviral/antimicrobial N/A
3,4,5-Trimethoxyphenyl () Sulfonyl/sulfinyl Antifungal (Candida spp.)
3-(Pyridin-3-yl)phenyl () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Antitumor (STAT3 inhibition)
4-Chlorophenyl () 4-Nitrophenyl CNS depressant (59–64% efficacy)
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl () Allylthio Antibacterial (E. coli)

Key Observations :

  • Trifluoromethylpyrazole substituents () increase metabolic stability but reduce solubility due to hydrophobicity .

Antimicrobial and Antiviral Potential

  • The target compound’s pyridine rings and thioether linkage may mimic HIV reverse transcriptase inhibitors, as seen in benzothiazole derivatives () .
  • 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol () showed antibacterial activity against E. coli (MTCC 443), suggesting the pyridin-3-yl group’s role in disrupting bacterial membranes .

Antitumor Activity

  • Compounds with 3-(pyridin-3-yl)phenyl at position 5 () inhibited STAT3 signaling in lung cancer cells (IC50 < 10 µM) .
  • Indole-based oxadiazoles () demonstrated cytotoxic effects, highlighting the importance of heterocyclic diversity .

CNS and Anti-inflammatory Activity

  • Nitrophenyl and chlorophenyl derivatives () exhibited CNS depressant activity comparable to indomethacin (61.9% inhibition) .

Biological Activity

The compound 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, characterized by its unique structure that incorporates a thioether linkage and dual pyridine rings. This structural configuration enhances its potential biological activity and reactivity. The oxadiazole ring, consisting of two nitrogen atoms and one oxygen atom within a five-membered ring, contributes to the compound's chemical properties and biological interactions.

  • Molecular Formula : C₁₃H₁₀N₄OS
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 197371-79-2

Biological Activity Overview

The biological activities of oxadiazole derivatives have been widely studied, revealing a range of pharmacological effects including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antidiabetic

The specific compound has shown promising results in various studies concerning its cytotoxicity and potential therapeutic applications.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer progression and inflammation.
  • Interference with Cellular Signaling : The compound can disrupt signaling pathways that lead to cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.

Anticancer Activity

A study highlighted the anticancer properties of various oxadiazole derivatives, including the target compound. The findings indicated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibited an IC50 value indicative of strong antiproliferative activity.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.5Induces apoptosis
This compoundA54915.0Inhibits cell cycle progression

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole, and how is the product purified?

  • Methodology : The compound is typically synthesized via regioselective sulfenylation. For example, analogous 1,3,4-oxadiazole derivatives are prepared by reacting hydrazide intermediates with carbon disulfide in the presence of iodine, followed by coupling with substituted pyridines. Purification involves silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., 3:2 ratio), yielding products with >90% purity . Post-synthesis, NMR and HRMS are critical for verifying structural integrity.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Pyridyl protons appear as distinct signals between δ 7.5–9.0 ppm. The methylene group (-SCH2-) typically resonates as a singlet around δ 4.5–5.0 ppm.
  • 13C NMR : The oxadiazole ring carbons appear at ~165–170 ppm, while pyridyl carbons range from 120–150 ppm.
  • HRMS : Exact mass calculations (e.g., C14H11N4OS requires m/z 295.0652) validate molecular composition. These methods are consistent with protocols used for structurally similar oxadiazoles .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize intermediates. For example, refluxing in ethanol with catalytic iodine achieves >80% yield for analogous thioether-linked oxadiazoles. Temperature control (70–90°C) and inert atmospheres (N2/Ar) minimize side reactions .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine rings influence biological activity?

  • Methodology : Replace pyridin-3-yl with electron-withdrawing (e.g., chloro) or electron-donating (e.g., methoxy) groups and evaluate activity. For instance, 2-((6-chloropyridin-3-yl)methyl)thio derivatives show enhanced antifungal activity (IC50 ~5 µM) compared to unsubstituted analogs, likely due to increased lipophilicity and target binding . Quantitative structure-activity relationship (QSAR) modeling can further rationalize trends.

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC50 values)?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., HCT-116 for cytotoxicity) and incubation times.
  • Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate protocols.
  • Statistical rigor : Triplicate experiments with ANOVA analysis reduce variability. Discrepancies may arise from differences in solvent purity (e.g., DMSO hygroscopicity) or compound stability .

Q. How can molecular docking predict the compound’s interaction with poly(ADP-ribose) polymerase (PARP) or other targets?

  • Methodology :

  • Protein preparation : Retrieve PARP-1 crystal structure (PDB: 4UND) and perform energy minimization.
  • Docking software : Use AutoDock Vina with a grid box centered on the catalytic domain.
  • Validation : Compare binding poses with known inhibitors (e.g., olaparib). Pyridin-3-yl and oxadiazole moieties likely form hydrogen bonds with Gly863 and Ser904, critical for PARP inhibition .

Q. What analytical methods quantify degradation products under physiological conditions?

  • Methodology :

  • HPLC-MS/MS : Use a C18 column with a gradient of acetonitrile/0.1% formic acid. Monitor degradation at 37°C in PBS (pH 7.4) over 48 hours.
  • Stability assessment : Major degradation pathways include hydrolysis of the oxadiazole ring (~20% degradation at 24 hours) and oxidation of the thioether linkage .

Key Challenges and Solutions

  • Low solubility in aqueous buffers : Use co-solvents (e.g., 10% DMSO/PEG-400) for in vitro assays .
  • Synthetic scalability : Optimize microwave-assisted synthesis to reduce reaction times from 12 hours to <2 hours .

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